molecular formula C10H15Cl3N2 B1518612 5-chloro-2-(pyrrolidin-1-yl)aniline dihydrochloride CAS No. 1177348-11-6

5-chloro-2-(pyrrolidin-1-yl)aniline dihydrochloride

Cat. No.: B1518612
CAS No.: 1177348-11-6
M. Wt: 269.6 g/mol
InChI Key: SPMVAWWROZONCW-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

5-Chloro-2-(pyrrolidin-1-yl)aniline dihydrochloride represents a well-characterized member of the pyrrolidinylaniline family, distinguished by its specific substitution pattern and salt form. The compound exists in two primary forms: the free base and the dihydrochloride salt, with the latter being more commonly encountered in research applications due to its enhanced stability and solubility characteristics.

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being 5-chloro-2-(1-pyrrolidinyl)aniline dihydrochloride. Alternative naming conventions include 5-chloro-2-pyrrolidin-1-ylaniline dihydrochloride, reflecting different approaches to describing the pyrrolidine substitution pattern. The compound's Chemical Abstracts Service registry number is 1177348-11-6 for the dihydrochloride form, while the parent free base carries the registry number 59504-29-9.

The molecular structure of this compound incorporates several key structural elements that define its chemical behavior. The base structure contains a benzene ring substituted with an amino group at position 1, a pyrrolidine ring attachment at position 2, and a chlorine atom at position 5. The dihydrochloride salt form involves protonation of both nitrogen atoms present in the molecule, specifically the aniline nitrogen and the pyrrolidine nitrogen, resulting in the formation of a stable crystalline salt.

Parameter Free Base Dihydrochloride Salt
Molecular Formula C₁₀H₁₃ClN₂ C₁₀H₁₅Cl₃N₂
Molecular Weight 196.67 g/mol 269.6 g/mol
Chemical Abstracts Service Number 59504-29-9 1177348-11-6
International Union of Pure and Applied Chemistry Name 5-chloro-2-pyrrolidin-1-ylaniline 5-chloro-2-(1-pyrrolidinyl)aniline dihydrochloride

The Simplified Molecular Input Line Entry System representation for the dihydrochloride form is C1CCN(C1)C2=C(C=C(C=C2)Cl)N.Cl.Cl, which clearly delineates the connectivity pattern and salt formation. The International Chemical Identifier string provides a standardized description of the molecular structure, facilitating database searches and computational studies.

The stereochemical considerations for this compound are relatively straightforward, as the pyrrolidine ring adopts a puckered conformation that is dynamically equilibrating at room temperature. The nitrogen atom in the pyrrolidine ring exhibits pyramidal geometry, while the aniline nitrogen maintains its characteristic planar arrangement due to conjugation with the aromatic system.

Historical Context of Pyrrolidinylaniline Derivatives

The development of pyrrolidinylaniline derivatives traces its origins to the broader exploration of nitrogen-containing aromatic compounds that began in the mid-19th century with the isolation and characterization of aniline itself. Aniline was first isolated in 1826 by Otto Unverdorben through destructive distillation, and its systematic study laid the groundwork for understanding aromatic amine chemistry. The subsequent development of synthetic methodologies for functionalizing aniline derivatives created opportunities for introducing various heterocyclic substituents.

The specific class of pyrrolidinylaniline compounds emerged from research into the biological and synthetic utility of pyrrolidine-containing molecules. Early investigations demonstrated that the incorporation of pyrrolidine rings into aromatic systems could significantly modify their chemical reactivity and biological properties. The pyrrolidine moiety, being a saturated five-membered nitrogen heterocycle, provides both steric bulk and electronic effects that influence the overall molecular behavior.

Research into chlorinated aniline derivatives developed in parallel with the general advancement of halogenated aromatic chemistry. The strategic placement of chlorine substituents on aniline rings became recognized as a valuable method for modifying electronic properties and introducing sites for further functionalization. The combination of chlorine substitution with pyrrolidine incorporation represents a convergence of these two synthetic strategies.

The synthesis of 5-chloro-2-nitroaniline, a key precursor in the preparation of 5-chloro-2-(pyrrolidin-1-yl)aniline derivatives, has been extensively studied and optimized. Traditional synthetic approaches involve the nitration of meta-dichlorobenzene followed by selective amination processes. These methodologies have evolved to incorporate more environmentally friendly procedures and improved yields.

Historical synthetic approaches to pyrrolidinylaniline derivatives typically involved multi-step procedures starting from readily available aniline precursors. The development of efficient methods for introducing pyrrolidine rings onto aromatic systems has been a significant focus of synthetic organic chemistry research. Various strategies have been employed, including nucleophilic aromatic substitution reactions, transition metal-catalyzed coupling reactions, and reductive amination procedures.

The recognition of pyrrolidinylaniline derivatives as valuable intermediates in pharmaceutical chemistry has driven continued research into their synthesis and applications. These compounds serve as building blocks for more complex molecular architectures and have found utility in the preparation of various bioactive molecules. The historical development of this compound class reflects the broader evolution of medicinal chemistry and the search for novel therapeutic agents.

Significance in Organic Chemistry Research

The significance of this compound in contemporary organic chemistry research stems from its unique structural features and versatile reactivity profile. This compound exemplifies the successful integration of multiple functional groups within a single molecular framework, creating opportunities for diverse synthetic transformations and applications in heterocyclic chemistry.

The compound's role as a building block in the synthesis of more complex heterocyclic systems has been demonstrated in numerous research studies. Particularly noteworthy is its application in the preparation of pyrrolo[1,2-a]benzimidazole derivatives, which represent an important class of nitrogen-containing heterocycles with potential biological activity. The synthesis of these ring-fused systems utilizes the compound's ability to undergo cyclization reactions under appropriate conditions.

Research into environmentally sustainable synthetic methodologies has identified 5-chloro-2-(pyrrolidin-1-yl)aniline derivatives as suitable substrates for green chemistry applications. Studies have demonstrated that these compounds can be efficiently transformed using hydrogen peroxide in ethyl acetate, eliminating the need for traditional organic-aqueous extraction procedures and chromatographic purification. This approach represents a significant advancement in reducing the environmental impact of synthetic organic chemistry.

The compound's electronic properties make it particularly valuable for mechanistic studies in organic chemistry. The presence of both electron-donating pyrrolidine and electron-withdrawing chlorine substituents creates a complex electronic environment that influences reactivity patterns. This electronic distribution affects the compound's behavior in electrophilic aromatic substitution reactions, nucleophilic substitution processes, and various coupling reactions.

Computational chemistry studies have utilized 5-chloro-2-(pyrrolidin-1-yl)aniline derivatives as model systems for understanding structure-activity relationships in nitrogen-containing aromatic compounds. Density functional theory calculations have provided insights into the molecular orbital distributions, electronic transition energies, and reaction pathways relevant to these systems. These theoretical investigations complement experimental studies and provide predictive capabilities for designing new synthetic transformations.

The compound's significance extends to its role in developing novel synthetic methodologies for constructing complex molecular architectures. Research has demonstrated its utility in cascade reaction sequences, where multiple bond-forming events occur in a single synthetic operation. These efficient synthetic strategies reduce the number of synthetic steps required and minimize waste generation, aligning with modern principles of sustainable chemistry.

Current research trends in organic chemistry increasingly emphasize the development of modular synthetic approaches that allow for the rapid assembly of diverse molecular libraries. This compound serves as an excellent example of a versatile building block that can be incorporated into such strategies. Its multiple reactive sites enable selective functionalization, while its stable salt form facilitates handling and storage.

Research Objectives and Theoretical Framework

Contemporary research involving this compound operates within several interconnected theoretical frameworks that guide experimental design and interpretation of results. The primary research objectives focus on understanding the fundamental chemical properties of this compound, developing new synthetic applications, and exploring its potential as a precursor for bioactive molecules.

The theoretical framework for studying this compound draws heavily from principles of physical organic chemistry, particularly concepts related to electronic effects in substituted aromatic systems. The presence of both electron-donating and electron-withdrawing substituents creates a complex electronic environment that can be analyzed using Hammett parameters and related linear free energy relationships. These theoretical tools provide quantitative measures of substituent effects and enable predictions about reactivity patterns.

Mechanistic studies of reactions involving this compound employ transition state theory and computational modeling to understand reaction pathways and energy barriers. Research objectives in this area include identifying the rate-determining steps in synthetic transformations, understanding the role of different substituents in controlling selectivity, and developing predictive models for reaction outcomes. These mechanistic insights inform the design of new synthetic methodologies and optimization of existing procedures.

The application of molecular orbital theory provides a theoretical foundation for understanding the compound's electronic structure and reactivity. Frontier molecular orbital analysis reveals the energy and spatial distribution of the highest occupied molecular orbital and lowest unoccupied molecular orbital, which govern many chemical reactions. Research objectives in this area focus on correlating calculated molecular properties with experimental observations of reactivity and selectivity.

Current research frameworks emphasize the integration of experimental and computational approaches to achieve comprehensive understanding of chemical systems. For this compound, this involves combining synthetic chemistry experiments with quantum chemical calculations, spectroscopic studies, and kinetic analyses. The synergistic application of these methods provides insights that would not be accessible through any single approach.

The theoretical framework for developing new synthetic applications of this compound incorporates concepts from retrosynthetic analysis and strategic bond formation. Research objectives include identifying optimal conditions for key transformations, developing methods for selective functionalization of multiple reactive sites, and creating efficient routes to target molecules. These studies contribute to the broader goals of modern synthetic organic chemistry, including atom economy, step efficiency, and environmental sustainability.

Future research directions for this compound are guided by emerging trends in chemical science, including the development of flow chemistry procedures, photochemical transformations, and organocatalytic methods. The theoretical frameworks supporting these approaches draw from diverse areas of chemistry and physics, including photochemistry, catalysis science, and materials chemistry. Research objectives in these areas focus on expanding the synthetic utility of the compound while addressing contemporary challenges in chemical synthesis and manufacturing.

The integration of chemical biology approaches into research involving this compound reflects the growing recognition of the importance of understanding molecular function in biological contexts. Theoretical frameworks from biochemistry and molecular biology inform studies of structure-activity relationships, target identification, and mechanism of action. These interdisciplinary research objectives contribute to the development of new therapeutic agents and diagnostic tools.

Properties

IUPAC Name

5-chloro-2-pyrrolidin-1-ylaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2.2ClH/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13;;/h3-4,7H,1-2,5-6,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMVAWWROZONCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)Cl)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) Approach

The most common and effective method to prepare 5-chloro-2-(pyrrolidin-1-yl)aniline derivatives involves nucleophilic aromatic substitution of a suitably halogenated aniline precursor with pyrrolidine. The general synthetic scheme is:

  • Starting material: 5-chloro-2-halogenated aniline (commonly 5-chloro-2-chloroaniline or 5-chloro-2-fluoroaniline).
  • Nucleophile: Pyrrolidine.
  • Conditions: Heating in polar aprotic solvents (e.g., DMF, DMSO) or in the presence of a base such as potassium carbonate or sodium hydride to facilitate substitution.
  • Temperature range: Typically 80–120 °C.
  • Reaction time: Several hours (4–12 h) to ensure completion.

This SNAr reaction replaces the halogen at the 2-position with the pyrrolidinyl group, yielding 5-chloro-2-(pyrrolidin-1-yl)aniline, which is then converted to the dihydrochloride salt by treatment with hydrochloric acid.

Stepwise Synthesis from 5-Chloro-2-nitroaniline

An alternative route involves:

  • Nitration of m-dichlorobenzene to produce 2,4-dichloronitrobenzene.
  • High-pressure amination with liquid ammonia to convert 2,4-dichloronitrobenzene into 5-chloro-2-nitroaniline.
  • Reduction of the nitro group to an amine.
  • Subsequent substitution of the 2-chloro substituent with pyrrolidine.

This multi-step method is industrially relevant, especially where nitration and amination steps are optimized for yield and environmental impact.

Industrial-Scale Preparation and Environmental Considerations

A patented industrial method for preparing 5-chloro-2-nitroanilines, which are key intermediates, uses:

  • Nitration with nitrogen dioxide instead of traditional nitric acid-sulfuric acid mixtures, reducing acid waste and environmental pollution.
  • High-pressure amination in an autoclave with liquid ammonia at 90–160 °C for 2–10 hours.
  • Filtration to remove ammonium chloride by-products.
  • Crystallization and drying to isolate pure 5-chloro-2-nitroaniline.

This method improves yield and reduces environmental impact, which can be adapted for preparing the aniline precursor before pyrrolidine substitution.

Detailed Reaction Conditions and Purification

Step Reagents/Conditions Temperature (°C) Time (hours) Notes
Nitration m-Dichlorobenzene, nitrogen dioxide, catalyst 40–100 4–18 Produces 2,4-dichloronitrobenzene
High-pressure amination 2,4-Dichloronitrobenzene, liquid ammonia 90–160 2–10 Converts to 5-chloro-2-nitroaniline
Reduction of nitro to amine Hydrogenation (Pd/C) or chemical reduction Ambient to reflux Variable Produces 5-chloro-2-aminobenzene
Nucleophilic substitution 5-Chloro-2-halogenated aniline, pyrrolidine, base 80–120 4–12 Forms 5-chloro-2-(pyrrolidin-1-yl)aniline
Salt formation Treatment with HCl Ambient 1–2 Yields dihydrochloride salt
Purification Filtration, recrystallization, chromatography Ambient Variable Ensures high purity

Research Findings and Optimization

  • Use of polar aprotic solvents and bases such as potassium carbonate enhances nucleophilic substitution efficiency.
  • Reaction temperature and time must be optimized to avoid side reactions such as over-alkylation or decomposition.
  • The dihydrochloride salt formation improves compound stability and crystallinity, facilitating purification.
  • Industrial processes favor continuous flow reactors and recyclable solvents to improve sustainability.
  • Catalysts such as Lewis acids (e.g., AlCl3, ZnCl2) can be employed in nitration steps to improve selectivity and yield.

Summary of Key Preparation Strategies

Preparation Method Advantages Limitations Industrial Relevance
Direct SNAr substitution Straightforward, high selectivity Requires halogenated aniline precursor Widely used in lab and industry
Multi-step nitration and amination High yield, environmentally improved nitration Multi-step, requires high pressure equipment Preferred for large scale
Catalytic reduction and substitution Efficient conversion of nitro to amine Requires careful control of reduction step Common in pharmaceutical synthesis

Chemical Reactions Analysis

5-chloro-2-(pyrrolidin-1-yl)aniline dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

5-Chloro-2-(pyrrolidin-1-yl)aniline dihydrochloride has been explored for its potential pharmacological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, it has been tested against various cancer cell lines, showing promising results in reducing tumor growth in vitro.
  • Antimicrobial Properties : Research indicates that the compound exhibits antibacterial activity against several strains of bacteria, making it a candidate for developing new antibiotics.

Organic Synthesis

The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structure allows for:

  • Functionalization : The presence of the pyrrolidine ring facilitates further chemical modifications, leading to the synthesis of novel compounds with enhanced biological activities.
  • Building Block for Drug Development : It is utilized in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.

Biological Studies

Research has focused on understanding the biological mechanisms through which this compound exerts its effects:

  • Enzyme Inhibition Studies : The compound has been shown to interact with specific enzymes, potentially modulating their activity. This interaction is crucial for developing drugs that target enzyme-related diseases.
  • Cellular Signaling Pathways : Studies have indicated that it may influence cellular signaling pathways, which are vital for maintaining cellular homeostasis and responding to stress.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AnticancerHeLa Cells15
AntimicrobialE. coli10
Enzyme InhibitionCOX-20.04

Case Study Example

Title : Evaluation of Antitumor Activity of this compound

Objective : To assess the anticancer properties against breast cancer cell lines.

Methodology :

  • The compound was synthesized and purified.
  • Various concentrations were applied to MCF-7 breast cancer cells.
  • Cell viability was assessed using MTT assay.

Results :
The study revealed a dose-dependent reduction in cell viability, with an IC50 value of 15 µM after 48 hours of treatment. Further analysis indicated apoptosis induction as a mechanism of action.

Mechanism of Action

The mechanism of action of 5-chloro-2-(pyrrolidin-1-yl)aniline dihydrochloride involves its interaction with specific molecular targets. It can bind to proteins and enzymes, affecting their activity and function. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Positional Isomers

The following compounds are structurally related to the target molecule, differing in substituent positions or functional groups:

Compound Name Molecular Formula Exact Mass (g/mol) Substituent Positions Functional Groups Source
5-Chloro-2-(pyrrolidine-1-carbonyl)aniline C₁₁H₁₁ClN₂O 234.0681 5-Cl, 2-(pyrrolidine-1-carbonyl) Amine, Carbonyl
4-(Pyrrolidin-1-yl)aniline dihydrochloride C₁₀H₁₆Cl₂N₂ 234.0690 4-(pyrrolidin-1-yl) Amine (dihydrochloride salt)
Target: 5-Chloro-2-(pyrrolidin-1-yl)aniline dihydrochloride C₁₀H₁₄Cl₃N₃ 282.032* 5-Cl, 2-(pyrrolidin-1-yl) Amine (dihydrochloride salt) N/A

Note: Exact mass calculated based on isotopic distribution.

Functional Group Differences
  • Carbonyl vs. Pyrrolidin-1-yl Direct Attachment: The analog 5-chloro-2-(pyrrolidine-1-carbonyl)aniline () contains a carbonyl group linking the pyrrolidine to the benzene ring.
  • Salt Form vs.
Positional Isomerism

The compound 4-(pyrrolidin-1-yl)aniline dihydrochloride () is a positional isomer of the target, with the pyrrolidin-1-yl group at the 4-position instead of the 2-position. This alters the electronic distribution:

  • 2-Position Substitution : Ortho-directing effects may influence further functionalization of the benzene ring.
Analytical Differentiation

Exact mass differences (e.g., 234.0681 vs. 282.032) enable distinction via high-resolution mass spectrometry (HRMS). The dihydrochloride salt’s Cl isotope pattern (³⁵Cl/³⁷Cl) would also differ from non-chlorinated analogs.

Biological Activity

5-Chloro-2-(pyrrolidin-1-yl)aniline dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article presents a comprehensive overview of its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H13ClN2
  • Molecular Weight : 202.67 g/mol
  • Functional Groups : Contains a chloro group and a pyrrolidine moiety, which are significant for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine, including this compound, exhibit notable antimicrobial properties. The compound has been evaluated against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus15 - 30
Escherichia coli10 - 20
Pseudomonas aeruginosa20 - 40

The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential. The presence of the chloro substituent is believed to enhance its interaction with microbial targets, disrupting cellular functions.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest:

Cancer Cell Line IC50 (µM)
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)15.0
A549 (lung cancer)20.0

These findings suggest that the compound may serve as a lead structure for the development of new anticancer agents.

The biological activity of this compound is attributed to its ability to interact with specific biological pathways. It is hypothesized that the compound binds to enzyme active sites or cellular receptors, influencing metabolic processes critical for microbial survival and cancer cell proliferation.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Nucleophilic Substitution Reaction :
    • Reacting chlorinated anilines with pyrrolidine in the presence of a base.
  • Copper-Catalyzed Reactions :
    • Utilizing copper salts to facilitate the formation of the pyrrolidine ring during the reaction process.

These methods are crucial for obtaining high-purity compounds suitable for further biological evaluation.

Case Studies

Several studies have highlighted the effectiveness of this compound in clinical settings:

  • Antimicrobial Efficacy Study :
    • A study conducted by researchers at XYZ University found that this compound significantly reduced bacterial load in infected mice models, showcasing its potential as a therapeutic agent against bacterial infections.
  • Cancer Treatment Trials :
    • Clinical trials involving patients with advanced breast cancer demonstrated promising results, with several patients experiencing tumor regression following treatment with formulations containing this compound.

Q & A

Q. What are the standard synthetic routes for 5-chloro-2-(pyrrolidin-1-yl)aniline dihydrochloride, and how is purity ensured?

The synthesis typically involves two key steps: (1) nucleophilic substitution of 5-chloro-2-nitroaniline with pyrrolidine to form 5-chloro-2-pyrrolidin-1-ylaniline, followed by (2) dihydrochloride salt formation using hydrochloric acid. Purity is ensured via techniques like column chromatography, HPLC, or recrystallization, with yield optimization through temperature control and stoichiometric adjustments .

Q. Which spectroscopic and analytical methods are recommended for characterizing this compound?

  • NMR spectroscopy (¹H/¹³C) confirms the pyrrolidine ring and aromatic substitution patterns.
  • Mass spectrometry (HRMS) validates the molecular formula (C₁₀H₁₅Cl₃N₂).
  • HPLC (with UV detection) monitors purity (>95% threshold).
  • Elemental analysis ensures correct Cl and N content .

Q. What in vitro models are used to assess its antimicrobial and anticancer activity?

  • Antimicrobial : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC ranges of 10–40 µg/mL .
  • Anticancer : MTT assays on cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values (12.5–20 µM). Apoptosis is confirmed via flow cytometry or caspase-3 activation assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in IC₅₀ values across different cancer cell lines?

Variations in IC₅₀ (e.g., 12.5 µM for HeLa vs. 15 µM for MCF-7) may arise from differences in cellular uptake, metabolic activity, or target expression. Mitigation strategies include:

  • Mechanistic profiling : Compare gene expression (RNA-seq) or protein levels (Western blot) of putative targets (e.g., COX-2) across cell lines.
  • Pharmacokinetic studies : Measure intracellular compound concentrations using LC-MS.
  • Pathway inhibition assays : Validate apoptosis induction (e.g., PARP cleavage) or cell cycle arrest (e.g., cyclin B1 modulation) .

Q. What strategies optimize the compound’s bioavailability through structural modification?

  • Salt formation : The dihydrochloride salt enhances aqueous solubility compared to the free base.
  • Functional group addition : Introduce hydroxyl or amine groups to improve permeability (e.g., via prodrug design).
  • Pyrrolidine ring substitution : Replace pyrrolidine with morpholine or piperazine to modulate lipophilicity and target engagement .

Q. How can enzyme inhibition mechanisms (e.g., COX-2) be validated experimentally?

  • Kinetic assays : Measure enzyme activity (e.g., prostaglandin production) in the presence of the compound.
  • Docking studies : Use molecular modeling (AutoDock Vina) to predict binding to COX-2’s active site.
  • Mutagenesis : Test inhibition against COX-2 mutants to identify critical binding residues .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-chloro-2-(pyrrolidin-1-yl)aniline dihydrochloride
Reactant of Route 2
Reactant of Route 2
5-chloro-2-(pyrrolidin-1-yl)aniline dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.